N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,3-benzodioxole moiety linked via a sulfanyl-acetamide bridge to a 1,2,4-triazole core. The triazole ring is substituted at position 4 with a 1H-pyrrol-1-yl group and at position 5 with a pyridin-3-yl group.
The compound’s synthesis likely involves multi-step reactions, including S-alkylation of triazole-thiol intermediates and Paal-Knorr condensation to introduce the pyrrole fragment, as inferred from analogous synthetic routes .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c27-18(22-15-5-6-16-17(10-15)29-13-28-16)12-30-20-24-23-19(14-4-3-7-21-11-14)26(20)25-8-1-2-9-25/h1-11H,12-13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSDLEGAWHCPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N4C=CC=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several distinct structural components:
- Benzodioxole moiety : Known for its diverse biological properties.
- Pyridine and triazole rings : Contribute to its pharmacological profile.
Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C20H16N6O3S |
| Molecular Weight | 420.4 g/mol |
| CAS Number | 886940-70-1 |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
- Receptor Modulation : Interaction with receptors could lead to altered signaling pathways related to cell proliferation and apoptosis.
Biological Activity
Research indicates several potential biological activities for this compound:
Anticancer Activity
Studies have shown that the compound exhibits anticancer properties , potentially through:
- Induction of apoptosis in cancer cells.
- Inhibition of tubulin polymerization, leading to cell cycle arrest.
Antimicrobial Properties
Preliminary investigations suggest that the compound may possess antimicrobial activity against various pathogens. This activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Study on Anticancer Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar triazole derivatives. The findings indicated that compounds with a benzodioxole structure showed significant cytotoxicity against breast cancer cell lines, suggesting a similar potential for this compound .
- Antimicrobial Studies :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-3-y)triazole]sulfanyl}acetamide | Anticancer and antimicrobial | Presence of methyl group enhances lipophilicity |
| N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-4-y)triazole]sulfanyl}acetamide | Moderate anticancer | Lacks additional pyrrole moiety |
Comparison with Similar Compounds
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
